N'-(2-chloropyrimidin-4-yl)acetohydrazide
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Overview
Description
N’-(2-chloropyrimidin-4-yl)acetohydrazide is a chemical compound with the molecular formula C6H7ClN4O and a molecular weight of 186.60 g/mol . This compound belongs to the class of pyrimidine derivatives, which are known for their diverse biological activities and applications in various fields such as medicine, agriculture, and materials science .
Preparation Methods
The synthesis of N’-(2-chloropyrimidin-4-yl)acetohydrazide typically involves the reaction of 2-chloropyrimidine with acetohydrazide under specific conditions. One common method involves refluxing the reactants in a suitable solvent such as methanol or ethanol at temperatures ranging from 25 to 30°C for several hours . The reaction yields the desired product with high purity, which can be further purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
N’-(2-chloropyrimidin-4-yl)acetohydrazide undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom in the pyrimidine ring can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form hydrazine derivatives.
Condensation Reactions: It can react with aldehydes or ketones to form hydrazones, which are useful intermediates in organic synthesis.
Common reagents used in these reactions include bases such as sodium hydroxide or potassium carbonate, and solvents like methanol, ethanol, or dimethyl sulfoxide . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N’-(2-chloropyrimidin-4-yl)acetohydrazide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmacologically active compounds, including anticancer, antimicrobial, and anti-inflammatory agents.
Agriculture: The compound is employed in the development of agrochemicals such as herbicides and fungicides.
Materials Science: It is utilized in the synthesis of materials with specific properties, such as nonlinear optical materials for optoelectronic applications.
Mechanism of Action
The mechanism of action of N’-(2-chloropyrimidin-4-yl)acetohydrazide involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.
Comparison with Similar Compounds
N’-(2-chloropyrimidin-4-yl)acetohydrazide can be compared with other pyrimidine derivatives such as:
2-chloropyrimidine: A precursor in the synthesis of N’-(2-chloropyrimidin-4-yl)acetohydrazide.
N-(6-(4-bromo-2-chlorophenyl)-5-cyano-2-hydroxypyrimidin-4-yl)-N’-(2-chloropyrimidin-4-yl)formamidine: A compound with similar antimicrobial activity.
2-(6-chloropyridin-3-yl)-N’-(2,3-dihydro-1,4-benzodioxin-6-ylmethylidene)acetohydrazide: A compound used in optoelectronic applications.
The uniqueness of N’-(2-chloropyrimidin-4-yl)acetohydrazide lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable in various scientific research and industrial applications.
Properties
Molecular Formula |
C6H7ClN4O |
---|---|
Molecular Weight |
186.60 g/mol |
IUPAC Name |
N'-(2-chloropyrimidin-4-yl)acetohydrazide |
InChI |
InChI=1S/C6H7ClN4O/c1-4(12)10-11-5-2-3-8-6(7)9-5/h2-3H,1H3,(H,10,12)(H,8,9,11) |
InChI Key |
BZZQRDWABAZSCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)NNC1=NC(=NC=C1)Cl |
Origin of Product |
United States |
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